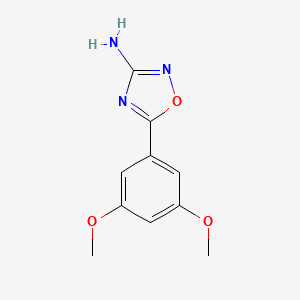

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine

Descripción general

Descripción

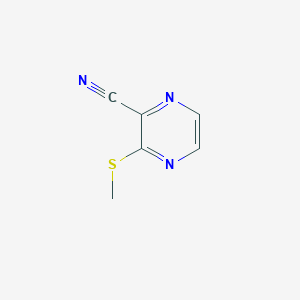

The compound “5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine” is a complex organic molecule. It likely contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, one nitrogen atom, and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4(1H)-one” have been synthesized through various methods, including alternative synthesis . Another compound, “N-(3,5-dimethoxyphenyl)acridin-9-amine”, was synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole derivatives, which are structurally related to 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine, have shown significant antimicrobial and anti-proliferative activities. Research by Al-Wahaibi et al. (2021) demonstrated that these compounds exhibited inhibitory activity against pathogenic bacteria and fungi, as well as potent anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).

Photoinduced Molecular Rearrangements

The photochemistry of 1,2,4-oxadiazoles, similar in structure to 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine, in the presence of nitrogen nucleophiles has been studied. Buscemi et al. (1996) discovered that irradiation of these oxadiazoles resulted in photolytic species that capture nitrogen nucleophiles, leading to the formation of triazoles, indazoles, and benzimidazoles. This research indicates potential applications in photochemical synthesis and molecular rearrangement processes (Buscemi, Vivona, & Caronna, 1996).

Ring-Fission and C–C Bond Cleavage Reactions

Jäger et al. (2002) investigated the reaction of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, a compound structurally related to 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine. They found that this led to ring fission of the oxadiazole system and formation of various compounds, highlighting the potential of oxadiazoles in complex organic synthesis and bond cleavage reactions (Jäger, Laggner, Mereiter, & Holzer, 2002).

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis of 1,3,4-oxadiazole derivatives, closely related to 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine, has led to the development of novel compounds with potential therapeutic applications. Polkam et al. (2021) synthesized new 1,3,4-oxadiazole thioether derivatives and screened them for anticancer activity, showcasing the role of these compounds in drug development (Polkam, Malthum, Anireddy, Brahma, & Naidu Vegi, 2021).

Applications in Spectral Luminescent Properties

Mikhailov et al. (2018) studied the spectral luminescent properties of 2-Aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles, compounds with a structural resemblance to 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine. They found that these oxadiazoles exhibit high quantum yield luminescence in various solvents, suggesting their potential use in optical materials and luminescent probes (Mikhailov, Artyushkina, Dushenko, Mikhailova, Revinskii, & Minkin, 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

A compound with a similar structure, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, has been reported to targetThymidylate synthase in humans . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis.

Mode of Action

Based on its structural similarity to n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, it might interact with its target enzyme, potentially inhibiting its function . This could lead to changes in DNA synthesis, affecting cell proliferation and growth.

Biochemical Pathways

DNA synthesis pathway . Inhibition of Thymidylate synthase could disrupt the production of thymidine monophosphate (dTMP), a critical component of DNA .

Result of Action

If it does inhibit thymidylate synthase, it could potentially lead todisruption of DNA synthesis , affecting cell proliferation and growth .

Propiedades

IUPAC Name |

5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUOOFKSPLEHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC(=NO2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1373995.png)

![1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine](/img/structure/B1374000.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1374011.png)

![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)